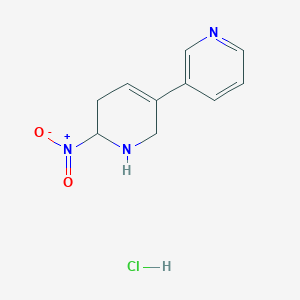
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride is a chemical compound that belongs to the class of bipyridine derivatives. Bipyridines are heteroaromatic compounds that have significant applications in various fields of research due to their unique structural properties
準備方法
The synthesis of 6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride involves several steps, starting from commercially available starting materials. The synthetic route typically includes the nitration of a bipyridine precursor, followed by hydrogenation and subsequent formation of the hydrochloride salt . The reaction conditions often involve the use of specific reagents such as palladium on carbon (Pd/C) for hydrogenation and hydrochloric acid for salt formation . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like Pd/C.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing various biochemical pathways and cellular processes .
類似化合物との比較
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its applications in coordination chemistry and catalysis.
4,4’-Bipyridine: Used in the development of molecular machines and electrochromic devices.
3,3’-Bipyridine: Similar in structure but with different functional groups, leading to varied applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
生物活性
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride (CAS Number: 2409590-01-6) is a compound with significant biological activity attributed to its unique chemical structure. The presence of the nitro group and the bipyridine framework contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 241.67 g/mol
- SMILES Representation : [O-]N+C1CC=C(CN1)c1cccnc1.Cl
The biological activity of this compound is primarily influenced by the nitro group, which can undergo reduction to form reactive intermediates. This reduction process is crucial as it can lead to the generation of toxic species that interact with biological macromolecules such as DNA and proteins, resulting in various biological effects including enzyme inhibition and cellular disruption .
Biological Activities
Research indicates that compounds containing nitro groups exhibit a wide range of biological activities:
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to cell death. For example, metronidazole is a well-known nitro compound used in treating bacterial infections .
Anti-inflammatory Activity
Nitro derivatives have been shown to possess anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways by interacting with specific proteins involved in cellular signaling. For instance, nitro fatty acids have demonstrated cytoprotective properties by inhibiting inflammatory mediators such as NF-kB .
Anticancer Potential
The anticancer activity of nitro compounds has been explored extensively. The ability of these compounds to induce apoptosis in cancer cells through oxidative stress mechanisms has been documented. The reduction of nitro groups plays a critical role in this process, enhancing their efficacy as potential chemotherapeutic agents .
Case Studies and Research Findings
特性
IUPAC Name |
3-(2-nitro-1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c14-13(15)10-4-3-9(7-12-10)8-2-1-5-11-6-8;/h1-3,5-6,10,12H,4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGLHFRSWERLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CNC1[N+](=O)[O-])C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














